molecular formula C21H29N3O B2725095 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-ethylpyrrolidin-2-one CAS No. 912890-74-5

4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-ethylpyrrolidin-2-one

Cat. No.: B2725095
CAS No.: 912890-74-5
M. Wt: 339.483
InChI Key: WGJOQJSQFDHTPA-UHFFFAOYSA-N
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Description

4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-ethylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-ethylpyrrolidin-2-one typically involves the condensation of 2-cyclohexylethylamine with 2-aminobenzimidazole, followed by cyclization with ethylpyrrolidinone. The reaction is usually carried out in the presence of a suitable catalyst, such as polyphosphoric acid, under reflux conditions . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis. Purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-ethylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated benzimidazole derivatives.

Scientific Research Applications

4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-ethylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-ethylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the cyclohexylethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the ethylpyrrolidinone moiety contributes to its structural diversity and potential for forming hydrogen bonds with biological targets.

Properties

IUPAC Name

4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-2-23-15-17(14-20(23)25)21-22-18-10-6-7-11-19(18)24(21)13-12-16-8-4-3-5-9-16/h6-7,10-11,16-17H,2-5,8-9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJOQJSQFDHTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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